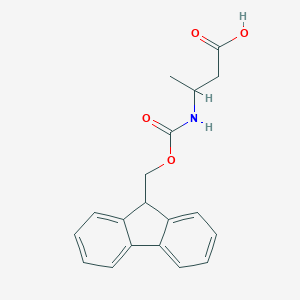![molecular formula C9H13NO B062931 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one CAS No. 161546-33-4](/img/structure/B62931.png)
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories, but it was never marketed as a pharmaceutical drug. Instead, it has been sold as a designer drug on the black market and has been associated with numerous overdose deaths.
Mecanismo De Acción
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one acts as a full agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. This compound also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. It produces a range of effects, including pain relief, sedation, euphoria, and respiratory depression. However, this compound has been found to be more potent than morphine and other traditional opioids, which increases the risk of overdose and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new analgesic drugs. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for studying opioid receptor signaling pathways. However, its high potency and potential for abuse and overdose also make it a dangerous substance to work with in the lab.
Direcciones Futuras
There are several potential future directions for research on 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one and related compounds. One area of interest is the development of new analgesic drugs that target the mu-opioid receptor with greater selectivity and fewer side effects than traditional opioids. Another area of interest is the study of the delta-opioid receptor and its potential role in pain modulation. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for abuse and overdose.
Métodos De Síntesis
The synthesis of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one involves the condensation of 3,4-dichloroaniline with 2,6-dimethylmorpholine to form the intermediate 3,4-dichloro-N-(2,6-dimethylmorpholino)aniline. This intermediate is then reacted with cyclohexanone in the presence of sodium hydroxide and a phase transfer catalyst to form this compound.
Aplicaciones Científicas De Investigación
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new analgesic drugs. It has been found to be a potent agonist of the mu-opioid receptor, which is the primary target of most opioid drugs. Studies have also shown that this compound has a high affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Propiedades
Número CAS |
161546-33-4 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
4-methyl-4-azatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C9H13NO/c1-10-8-4-5-2-6(8)7(3-5)9(10)11/h5-8H,2-4H2,1H3 |
Clave InChI |
FACGKGXYPOEHLK-UHFFFAOYSA-N |
SMILES |
CN1C2CC3CC2C(C3)C1=O |
SMILES canónico |
CN1C2CC3CC2C(C3)C1=O |
Sinónimos |
3,5-Methanocyclopenta[b]pyrrol-2(1H)-one,hexahydro-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)
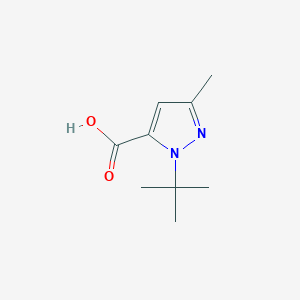

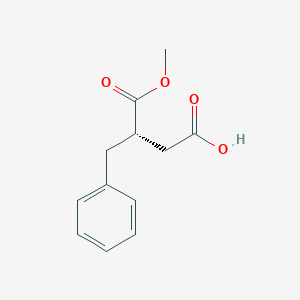
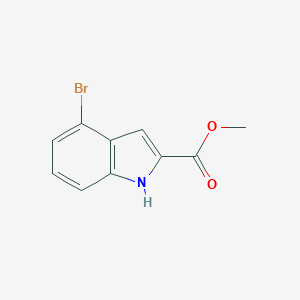
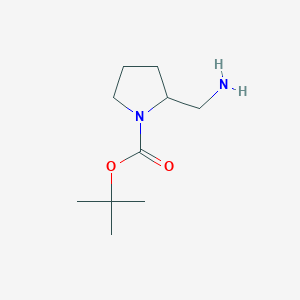
![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)


